

Application Notes: Intramuscular Administration of Aurothioglucose

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Compound of Interest

Compound Name: Solganal

Cat. No.: B1241724

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Note on Drug Availability: Aurothioglucose (trade names **Solganal**, Auromyose) has been largely discontinued and is not widely available for clinical use.[1] Its application is now primarily confined to preclinical research, particularly in the induction of obesity in animal models.[1][2]

Introduction

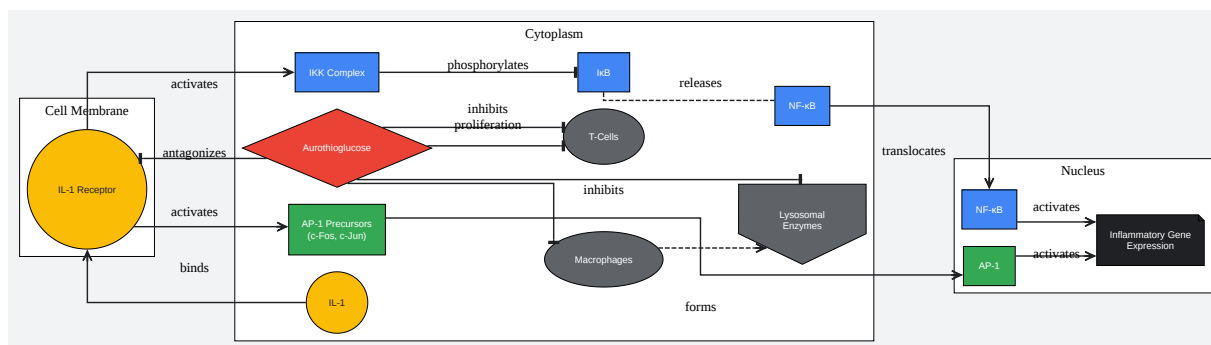
Aurothioglucose is a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][3] It is administered via intramuscular injection, which allows for a gradual release of the gold compound into the bloodstream for a sustained therapeutic effect.[3] In a research context, aurothioglucose is a well-established agent for inducing obesity in rodents.[2] It selectively destroys neurons in the ventromedial hypothalamus (VMH), a key region for regulating satiety, leading to hyperphagia and significant weight gain.[2][3] These application notes provide detailed protocols for the intramuscular administration of aurothioglucose for both historical clinical reference and current preclinical research applications.

Mechanism of Action

The precise mechanism of aurothioglucose's anti-inflammatory effects is not fully elucidated but is understood to be multifaceted. The gold component accumulates in immune cells like macrophages and lymphocytes, modulating their function.[3][4] Key actions include:

- **Inhibition of Lysosomal Enzymes:** Aurothioglucose inhibits the activity of lysosomal enzymes within macrophages, which are involved in tissue breakdown during inflammation.[3][4]
- **Modulation of Immune Cells:** It reduces the production of inflammatory cytokines by macrophages and inhibits the proliferation of T-cells, which are central to the autoimmune response in rheumatoid arthritis.[3][4]
- **Antagonism of IL-1 Signaling:** Aurothioglucose acts as a functional antagonist to Interleukin-1 (IL-1), a key pro-inflammatory cytokine. This action inhibits the downstream activation of transcription factors NF- κ B and AP-1, which control the expression of numerous genes involved in inflammation.[5]

Signaling Pathway Diagram



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Caption: Aurothioglucose signaling pathway in immune modulation.

Quantitative Data Summary

Table 1: Human Dosing Regimens (Historical)

Population	Stage	Dosage	Frequency	Max Dose	Notes
Adult	Test Dose	10 mg	Once	10 mg	Observe for 15-30 min for adverse reactions.[2]
Week 2 & 3	25 mg	Weekly	25 mg		
Subsequent	50 mg	Weekly	50 mg	Continue until a cumulative dose of 0.8 to 1.0 g is reached.[2][6]	
Maintenance	50 mg	Every 3-4 weeks	50 mg	Initiated after clinical response, may be continued indefinitely.[2]	
Pediatric (6-12 yrs)	Test Dose	0.25 mg/kg	Once	N/A	Observe for 15-30 min for adverse reactions.[2]
Escalation	Increase by 0.25 mg/kg/dose	Weekly	25 mg		
Maintenance	0.75 - 1.0 mg/kg	Weekly to every 3-4 weeks	25 mg	Continue for up to 20 doses, then reduce frequency.[2][7]	

Table 2: Pharmacokinetic Parameters (Human)

Parameter	Value	Notes
Route of Administration	Intramuscular (IM)	Typically deep intragluteal injection.[8][9]
Time to Peak Serum Conc.	4 - 6 hours	After a single 50 mg IM injection.[9]
Peak Serum Concentration	~235 - 450 µg/dL	Highly variable between individuals after a 50 mg IM injection.[9][10]
Biological Half-Life	3 - 27 days (single dose)	Increases with subsequent doses, up to 168 days after the 11th weekly dose.[9]
Protein Binding	~95%	Primarily bound to albumin.[9]
Excretion	~70% in urine, ~30% in feces	[9]

Table 3: Preclinical (Mouse) Dosing for Obesity Induction

Parameter	Value	Notes
Route of Administration	Intraperitoneal (IP) or Intramuscular (IM)	IP is common in research models. [1] [6]
Dosage (Rat Model Ref.)	0.4 - 0.8 mg/g (400 - 800 mg/kg)	Data from rat studies; mouse dosages are often similar but require optimization. [11] 1 mg/g was lethal in rats. [11]
Vehicle	Sterile Saline or Sesame Oil	Aurothioglucose is available as a suspension in oil. [9]
Expected Onset	Body weight increase begins ~1 week post-injection. [3]	
Key Outcome	Hyperphagia and severe obesity. [7]	Strain-dependent variations in developing subsequent diabetes. [7]

Experimental Protocols

Protocol 1: Intramuscular Administration (Human Clinical Protocol - Historical Reference)

1. Materials:

- Aurothioglucose injectable suspension (50 mg/mL).
- Sterile syringe (1-3 mL).
- Hypodermic needle, 18-gauge, 1.5–2 inches.[\[8\]](#)
- Alcohol swabs.
- Sharps disposal container.

2. Procedure:

- Preparation: Vigorously shake the vial to ensure a uniform suspension. The vial may be gently warmed in water to facilitate withdrawal.[8]
- Clean the rubber stopper of the vial with an alcohol swab.
- Withdraw the prescribed dose into the syringe using the 18-gauge needle. It is advisable to change needles after withdrawal and before injection.[8]
- Injection Site: The preferred site is the gluteal muscle for deep IM injection.[8]
- Administration:
 - Position the patient appropriately.
 - Clean the injection site with an alcohol swab and allow it to dry.
 - Insert the needle deep into the muscle.
 - Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel.
 - Inject the medication slowly and steadily.
 - Withdraw the needle and apply gentle pressure to the site. Do not massage.
- Post-Injection Monitoring:
 - The patient should remain recumbent for approximately 15 minutes post-injection.[8]
 - Monitor closely for immediate adverse events, particularly nitritoid reactions (flushing, dizziness, weakness).[8]
 - Before each subsequent injection, perform a CBC with differential, platelet count, and urinalysis.[2]

Protocol 2: Administration for Induction of Obesity in Mice

1. Materials:

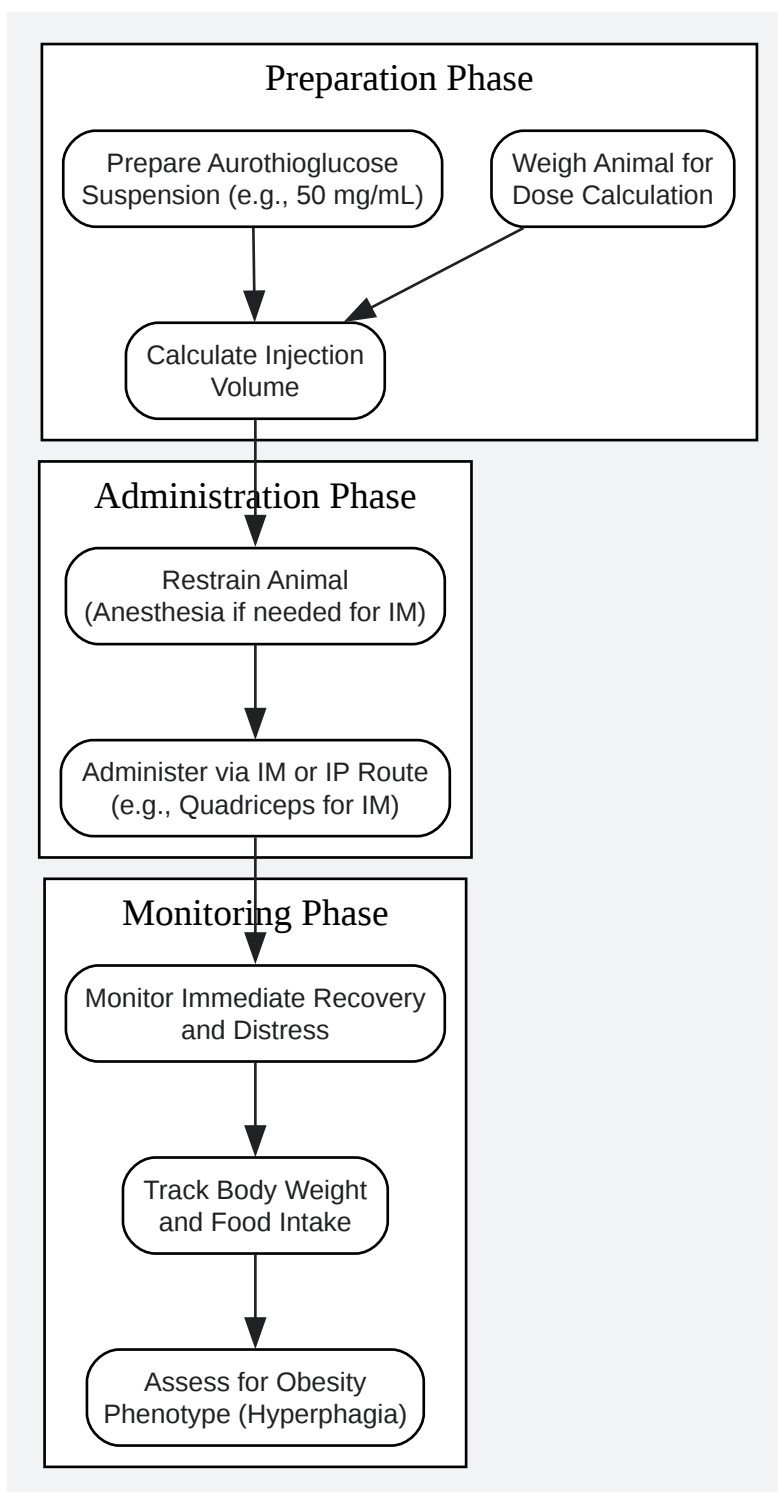
- Aurothioglucose (powder or suspension).
- Sterile vehicle (e.g., 0.9% saline or sesame oil).
- Sterile syringe (e.g., 1 mL tuberculin syringe).
- Hypodermic needle (e.g., 25-27 gauge).
- Animal scale.
- Appropriate animal restraint device.

2. Procedure:

- Preparation of Aurothioglucose Solution:
 - If using powder, prepare a suspension in the chosen sterile vehicle to the desired concentration (e.g., 50 mg/mL). Ensure thorough mixing to create a uniform suspension.
 - If using a pre-made suspension, shake vigorously before drawing up the dose.
- Animal Preparation:
 - Weigh the mouse accurately to calculate the precise dose volume.
 - Properly restrain the animal. For IM injections, brief anesthesia (e.g., isoflurane) may be required for proper immobilization.[\[1\]](#)
- Administration (Intramuscular):
 - The target muscle is typically the quadriceps (thigh muscle) of the hind limb.[\[12\]](#)
 - Clean the injection site with an alcohol swab.
 - Insert the needle into the thigh muscle, directing it away from the femur to avoid the sciatic nerve.[\[12\]](#)
 - Aspirate to check for blood. If blood appears, reposition the needle.

- Inject the calculated volume steadily. The maximum recommended volume per IM site in a mouse is 0.05 mL.^[5] If the volume is larger, use multiple sites.
- Withdraw the needle and return the mouse to its cage.
- Post-Procedure Monitoring:
 - Monitor the animal for recovery from anesthesia and any immediate signs of distress.
 - Observe the injection site for signs of irritation or necrosis.
 - Begin monitoring body weight and food intake regularly (e.g., daily or weekly) to track the onset of obesity.^[3]

Experimental Workflow Diagram



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Caption: Workflow for aurothioglucose-induced obesity in mice.

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